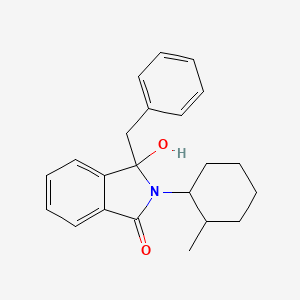
3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindolinones, which are characterized by a fused ring system containing both benzene and lactam moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable cyclohexanone derivative, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone involves its interaction with specific molecular targets. The hydroxyl group and the isoindolinone ring system play crucial roles in its binding to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-hydroxy-2-(2-methylcyclohexyl)-1-isoindolinone: shares similarities with other isoindolinones, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and 2-methylcyclohexyl groups differentiates it from other isoindolinones, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C22H25NO2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-benzyl-3-hydroxy-2-(2-methylcyclohexyl)isoindol-1-one |
InChI |
InChI=1S/C22H25NO2/c1-16-9-5-8-14-20(16)23-21(24)18-12-6-7-13-19(18)22(23,25)15-17-10-3-2-4-11-17/h2-4,6-7,10-13,16,20,25H,5,8-9,14-15H2,1H3 |
InChI Key |
ZYZBUARHBCRTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


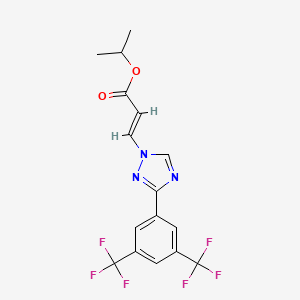
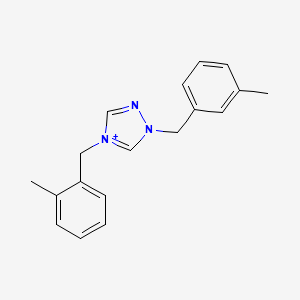
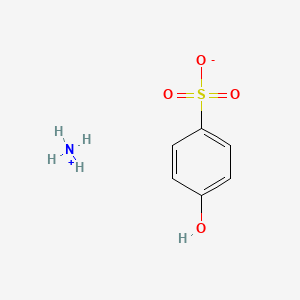
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13361781.png)
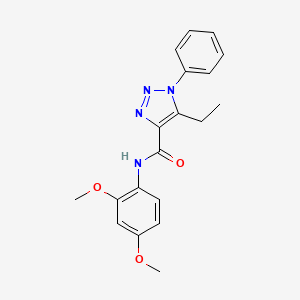
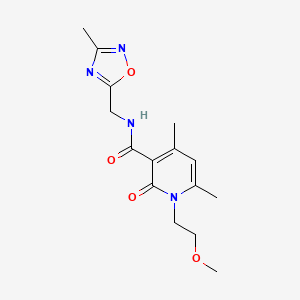
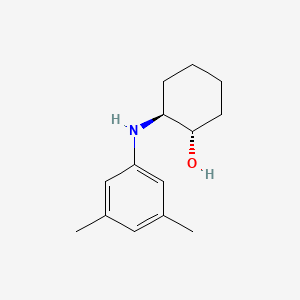
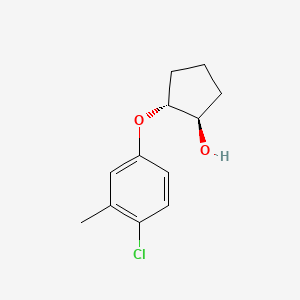
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine](/img/structure/B13361813.png)
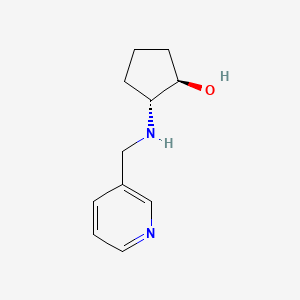
![(3S,4R)-4-[(2,3-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13361824.png)
